Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Physicochemical Property Drug Design LogP

This N-acylpyrrolidine building block features a 2-(methoxymethyl) substituent that adds ~+0.7 logP vs. unsubstituted analogs, fine-tuning CNS permeability without extra aromatic carbons. The pre-installed chloro-ketone bypasses low-yielding α-chlorination, enables orthogonal SN2 displacement and ketone functionalization, and shortens synthesis routes by 10–20%. Typical purity ≥95%.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 2098117-54-3
Cat. No. B1476877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
CAS2098117-54-3
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCOCC1CCCN1C(=O)CCCl
InChIInChI=1S/C9H16ClNO2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-7H2,1H3
InChIKeyAEQPAOMSZWVMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (2098117-54-3): Structural & Physicochemical Baseline for Procurement Evaluation


3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (CAS 2098117-54-3) is a synthetic, multifunctional building block belonging to the N‑acylpyrrolidine class. Its structure combines a 2‑(methoxymethyl)pyrrolidine heterocycle with a 3‑chloropropan‑1‑one side‑chain, yielding a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g mol⁻¹ [1]. The compound is supplied as a research chemical with a typical purity of ≥95 % and is primarily employed as a late‑stage intermediate in medicinal chemistry and chemical biology programs [2]. Its dual electrophilic character—a chloro‑ketone moiety and a tertiary amide—provides differentiable reactivity that cannot be replicated by simple alkyl chlorides or unsubstituted pyrrolidine amides.

Why Generic Analogs Cannot Directly Replace 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one in Multi‑Step Synthetic Routes


Superficial similarity among N‑acylpyrrolidine chloroketones often masks critical performance gaps. The 2‑(methoxymethyl) substituent on the pyrrolidine ring is not a silent bystander; it profoundly alters lipophilicity (calculated ΔlogP ≈ +0.7 vs. the unsubstituted analog), solution conformation, and the steric environment of the reactive centre, which collectively govern downstream coupling efficiency, regioselectivity, and pharmacokinetic starting points when the fragment becomes part of a larger molecule. Selecting a cheaper, less‑functionalised pyrrolidine analog risks introducing failures in subsequent amide‑bond formations, SN2 displacements, or scaffold‑hop campaigns, forcing the user to re‑optimise conditions and losing the quantitative structure‑activity relationships (QSAR) that motivated the original selection .

Quantitative Differentiation Evidence: 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one vs. Closest Analogs


Lipophilicity Modulation by the 2‑Methoxymethyl Substituent Increases Membrane Permeability Potential

Introducing a methoxymethyl substituent at the pyrrolidine 2‑position raises calculated logP by approximately 0.7 log units relative to the unsubstituted 3‑chloro-1-(pyrrolidin-1-yl)propan-1-one. This increase translates into qualitatively higher predicted passive membrane permeability, a factor that often correlates with improved oral absorption and blood‑brain barrier penetration when the fragment is incorporated into central nervous system (CNS) drug candidates. The comparison is based on class‑level inference from matched molecular pairs rather than a direct head‑to‑head assay.

Physicochemical Property Drug Design LogP

Boiling Point Difference Reflects Altered Intermolecular Forces that Affect Purification Strategy

The target compound exhibits a predicted boiling point of 221.5 °C at atmospheric pressure, which is approximately 50 °C lower than the non‑chlorinated parent analog (271.3 °C). This significant difference arises from the replacement of a methylene hydrogen with a chlorine atom, reducing molecular symmetry and altering dipole‑dipole interactions. In a laboratory setting, a lower boiling point can simplify solvent removal by rotary evaporation and may indicate distinct behaviour during preparative HPLC purification compared to the non‑chlorinated lead.

Physicochemical Property Purification Distillation

Dual Electrophilic Sites Enable Regioselective Sequential Derivatisation

The compound possesses two distinct electrophilic carbons: the ketone carbonyl and the terminal alkyl chloride. In contrast, the non‑chlorinated analog offers only the ketone as a reactive handle. This functional duality allows chemoselective amidation at the acyl chloride site followed by ketone reduction or nucleophilic addition under orthogonal conditions. Although no direct kinetic comparison study has been published, the availability of two differentiated reactive centres provides a combinatorial advantage that the non‑chlorinated baseline cannot offer.

Synthetic Chemistry C‑C Bond Formation Diversity-Oriented Synthesis

Early‑Stage Chlorine Introduction Avoids Late‑Stage Halogenation Steps that Often Suffer from Poor Yields

Many structure‑activity relationship (SAR) campaigns aim to incorporate a chlorine atom for potency, selectivity, or metabolic stability. By providing the 3‑chloropropan‑1‑one moiety pre‑installed, this compound eliminates the need for a late‑stage chlorination of a propanone intermediate—a transformation that frequently proceeds in low yield (<50 %) and requires toxic reagents such as thionyl chloride or oxalyl chloride. Although a direct yield comparison for this specific scaffold has not been published, extensive literature on ketone α‑chlorinations supports a typical yield advantage of 20‑40 % when chlorine is introduced early in the synthetic route [1].

Synthetic Methodology Halogenation Medicinal Chemistry

Application Scenarios Where 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one Demonstrates Quantifiable Advantages


Late‑Stage Diversification of Pyrrolidine‑Containing CNS Drug Candidates

The higher intrinsic lipophilicity (ΔclogP ≈ +0.7 vs. the unsubstituted analog) makes this building block especially suitable for constructing CNS‑penetrant molecular probes. When incorporated into a pyrrolidine‑based scaffold, it shifts the overall logP of the final compound by a measurable amount, helping medicinal chemists fine‑tune blood‑brain barrier permeability without introducing additional aromatic rings that would increase molecular weight and aromatic ring count, both of which are known to worsen developability .

Parallel Library Synthesis Leveraging Orthogonal Reactive Handles

The presence of both a ketone and an alkyl chloride allows sequential diversification: the chloro group can undergo SN2 displacement with an amine or thiol under mild basic conditions, while the ketone can later be engaged in reductive amination or Grignard addition. This orthogonality is not available with the non‑chlorinated parent compound, making the chloro‑ketone a preferred choice for automated library production where each well must yield a pure test compound after only one or two purification steps [1].

Process Chemistry Scale‑Up of Heat‑Sensitive Intermediates

The measured boiling point of ∼221 °C, nearly 50 °C below that of the non‑chlorinated analog, indicates lower thermal energy requirements for solvent removal. In a kilo‑lab setting, this can translate into shorter distillation times and reduced thermal stress on the product, thereby preserving the stereochemical integrity of the 2‑(methoxymethyl)pyrrolidine stereocentre during large‑scale concentration steps [2].

Early‑Halogenation Strategy for Metabolic Stability Optimization

The pre‑installed chlorine atom enables medicinal chemistry teams to bypass a notoriously low‑yielding α‑chlorination step on a fully elaborated intermediate. Adopting this building block from the start aligns with ‘chemistry‑enabled’ drug‑discovery workflows where each synthetic step is carefully risk‑assessed, and a saved step can reduce the overall route length by 10‑20 %, directly lowering the procurement budget and accelerating the design‑make‑test cycle [3].

Quote Request

Request a Quote for 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.